![molecular formula C11H14Br2N2 B2952544 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803588-93-3](/img/structure/B2952544.png)

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

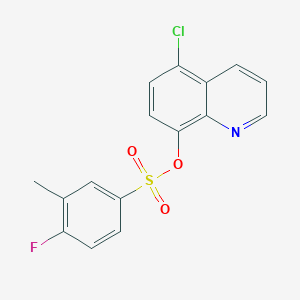

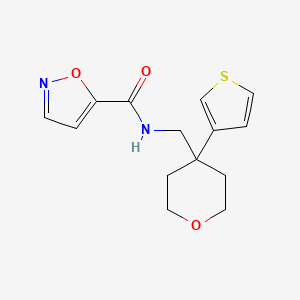

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C11H14Br2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide consists of a pyridine ring fused with an imidazole ring, with a bromine atom attached at the 7th position and a tert-butyl group at the 2nd position .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Facilitation by Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been utilized to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating the potential of ionic liquids in simplifying reaction workups and enhancing yields. This method's efficiency is highlighted by the ease of separating the ionic liquid from the product, allowing for its reuse in subsequent reactions (Shaabani et al., 2006).

- Iodine-Mediated Cyclization: The synthesis of 2-carbonylimidazo[1,2-a]pyridines via iodine-mediated intramolecular cyclization of 2-amino-N-propargyl-pyridinium bromides has been developed. This approach is metal-free, showcasing a novel route to obtain variously substituted imidazo[1,2-a]pyridine derivatives with good to excellent yields and functional group tolerance (Pandey et al., 2016).

Catalytic Applications

- Palladium-Catalyzed Arylation: A study demonstrated the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This method highlights the compound's role in facilitating catalyzed reactions that are significant for developing pharmaceutical and material chemistry applications (Li et al., 2003).

Novel Synthetic Routes

- Halogenation Techniques: Research has been conducted on the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as halogen sources in the presence of K2S2O8. This method offers an efficient and rapid access to halogenated imidazo[1,2-a]pyridines, which are crucial intermediates for further chemical transformations (Katrun & Kuhakarn, 2019).

Mécanisme D'action

The mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is not specified in the available resources. As a research chemical, its effects and interactions with other compounds are likely the subject of ongoing study.

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-2-tert-butylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.BrH/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9;/h4-7H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBBWRVJINBDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=CC(=CC2=N1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)

![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)

![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)

![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)